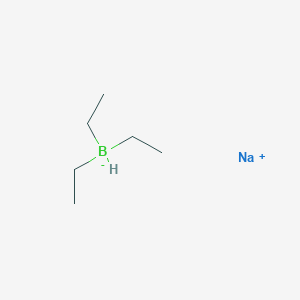

sodium;triethylboranuide

Description

BenchChem offers high-quality sodium;triethylboranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;triethylboranuide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;triethylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16B.Na/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTZLEUIYNMRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](CC)(CC)CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[BH-](CC)(CC)CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Sodium Triethylborohydride (NaEt₃BH)

Topic: Sodium Triethylborohydride Synthesis and Mechanism Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Positioning

Sodium Triethylborohydride (NaEt₃BH) is a powerful, nucleophilic reducing agent belonging to the class of trialkylborohydrides. Often overshadowed by its lithium counterpart (LiEt₃BH, commercially known as Super-Hydride® ), the sodium variant offers distinct advantages in specific solvent systems and cation-sensitive transformations.

While LiEt₃BH is typically supplied in tetrahydrofuran (THF), NaEt₃BH is commercially available in toluene .[1][2][3] This solvent difference is critical for process chemists seeking to avoid ether peroxides or requiring higher reaction temperatures than THF permits. Mechanistically, NaEt₃BH exhibits "super-nucleophilicity"—far exceeding that of sodium borohydride (NaBH₄)—allowing it to displace halides (dehalogenation) and reduce sterically hindered functional groups via an S_N2-like hydride transfer.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 17979-81-6 |

| Formula | NaBH(C₂H₅)₃ |

| Molecular Weight | 121.99 g/mol |

| Appearance | Colorless to light yellow solution (typically in toluene) |

| Solubility | Soluble in aromatic hydrocarbons (toluene), ethers (THF, DME) |

| Density | ~0.87 g/mL (1.0 M in Toluene) |

| Stability | Pyrophoric; reacts violently with water and protic solvents. |

| Reactivity Class | Super-nucleophilic hydride donor; Strong base. |

Synthesis: Industrial & Laboratory Routes

The synthesis of NaEt₃BH relies on the complexation of sodium hydride (NaH) with triethylborane (Et₃B). Unlike borane-THF complexes, the trialkylborane acts as a Lewis acid acceptor for the hydride ion.

Reaction Chemistry

Critical Process Parameters

-

Activation of NaH: Commercial NaH is often supplied in mineral oil. For optimal kinetics, the oil should be removed via hexane washes, or the reaction must be performed at temperatures sufficient to solubilize the oil and expose the hydride surface.

-

Solvent Choice: Toluene is the preferred solvent. Unlike THF, toluene does not coordinate strongly to the sodium cation, potentially aggregating the hydride species (often tetrameric in solution), which can modulate reactivity compared to the monomeric species found in coordinating solvents.

-

Temperature: The reaction is typically conducted at reflux (approx. 110°C in toluene) to overcome the lattice energy of NaH.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for Sodium Triethylborohydride.

Mechanistic Principles

The "Super-Hydride" Effect

The enhanced reactivity of NaEt₃BH compared to NaBH₄ arises from the inductive effect (+I) of the three ethyl groups.

-

Electron Donation: The ethyl groups donate electron density to the boron center.

-

Bond Weakening: This electron donation destabilizes the B-H bond relative to borohydride, making the hydride ion (

) more hydridic and a more potent nucleophile. -

Softness: The triethylborohydride anion is "softer" and more polarizable than the tetrahydroborate anion, facilitating orbital overlap in

transition states.

Selectivity & Cation Effects

While LiEt₃BH is often cited for its Lewis acid catalysis (via Li+), NaEt₃BH relies more purely on the nucleophilicity of the anion.

-

Epoxide Opening: NaEt₃BH attacks unsymmetrical epoxides at the least hindered carbon (regioselective

), yielding the more substituted alcohol (Markovnikov alcohol) upon workup. -

Dehalogenation: It rapidly reduces alkyl halides to alkanes. The reactivity order is

.[4] The mechanism is a direct backside displacement (

Mechanistic Pathway: Epoxide Reduction

Figure 2: Regioselective ring-opening of epoxides by NaEt₃BH via S_N2 mechanism.

Experimental Protocol: Reductive Dehalogenation

This protocol demonstrates the reduction of a primary alkyl bromide to an alkane, a classic application of NaEt₃BH's super-nucleophilicity.

Objective: Convert 1-bromooctane to octane.

Reagents & Equipment

-

Substrate: 1-Bromooctane (10 mmol)

-

Reagent: Sodium Triethylborohydride (1.0 M in toluene, 11 mmol, 1.1 equiv)

-

Solvent: Anhydrous Toluene (if dilution is needed)

-

Atmosphere: Nitrogen or Argon (Strictly inert)[3]

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to room temperature under nitrogen flow.

-

Charging: Syringe 10 mmol of 1-bromooctane into the flask.

-

Addition: Cool the flask to 0°C (ice bath). Slowly add 11 mL of NaEt₃BH (1.0 M in toluene) dropwise via syringe over 10 minutes. Note: Hydrogen evolution may occur if moisture is present.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–3 hours. Monitor via GC or TLC (silica; hexane eluent).

-

Quenching (Critical):

-

Cool the mixture back to 0°C.

-

Cautiously add 2 mL of water dropwise to destroy excess hydride. (Vigorous H₂ evolution!).

-

Oxidative Workup (Optional but recommended to remove organoboranes): Add 2 mL of 3M NaOH followed by 2 mL of 30% H₂O₂. Stir for 30 mins at room temperature. This converts the triethylborane by-product into ethanol and borate salts, preventing pyrophoric issues during waste disposal.

-

-

Isolation: Separate the organic layer. Extract the aqueous layer with hexanes (2 x 10 mL). Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.

Safety & Handling

| Hazard | Description | Mitigation |

| Pyrophoric | Solid NaEt₃BH and concentrated solutions can ignite spontaneously in air. | Handle strictly under inert atmosphere (Glovebox or Schlenk line). |

| Water Reactivity | Reacts violently with water to release flammable Hydrogen gas ( | Use dry solvents.[3] Quench excess reagent slowly at low temperature. |

| Organoborane By-products | Triethylborane ( | Perform oxidative workup (NaOH/H₂O₂) to convert |

Storage: Store in a cool, dry place under Argon. Toluene solutions are generally stable for long periods if the seal is uncompromised.

References

-

Brown, H. C.; Krishnamurthy, S. "Lithium Triethylborohydride. A New Powerful Nucleophilic Hydride Reagent." Journal of the American Chemical Society, 1973 , 95(5), 1669–1671. Link

-

Binger, P.; Köster, R. "Sodium Triethylhydroborate, Sodium Tetraethylborate, and Sodium Triethyl-1-propynylborate."[2] Inorganic Syntheses, 1974 , 15, 136-141.[2] Link

-

Krishnamurthy, S. "Rapid Reduction of Alkyl Halides by Lithium Triethylborohydride." Journal of Organic Chemistry, 1980 , 45, 2550. Link

-

Sigma-Aldrich. "Sodium triethylborohydride solution 1.0 M in toluene: Safety Data Sheet."[5] Link

Sources

- 1. Lithium triethylborohydride - Wikipedia [en.wikipedia.org]

- 2. Sodium triethylborohydride - Wikipedia [en.wikipedia.org]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]

- 5. Sodium triethylborohydride 1.0M toluene 17979-81-6 [sigmaaldrich.com]

The Nucleophilic Powerhouse: A Technical Treatise on Sodium Triethylborohydride

Introduction: Bridging the Hydride Gap

In the mid-20th century, organic synthesis faced a dichotomy in reduction chemistry. On one end of the spectrum lay Sodium Borohydride (NaBH₄) , a mild, chemoselective reagent capable of reducing aldehydes and ketones but inert toward esters, amides, and alkyl halides.[1] On the other lay Lithium Aluminum Hydride (LiAlH₄) , a sledgehammer reagent that indiscriminately reduced nearly all functional groups and required hazardous handling.

There was a distinct "Hydride Gap"—a need for a reagent that possessed the nucleophilic power to displace halides and sulfonate esters (an Sɴ2 process) without the violently indiscriminate nature of aluminohydrides.

Sodium Triethylborohydride (NaEt₃BH) , along with its lithium counterpart (LiEt₃BH, commercially known as Super-Hydride® ), emerged to fill this void. This guide details the discovery, mechanistic underpinnings, and rigorous application of NaEt₃BH, a reagent defined by its exceptional nucleophilicity.

The Genesis: H.C.[2] Brown and the Purdue School

The discovery of sodium triethylborohydride is inextricably linked to the Nobel Prize-winning work of Herbert C. Brown at Purdue University. Following the Manhattan Project, where Brown and Schlesinger discovered NaBH₄, Brown’s group spent the 1960s and 70s systematically modifying the borohydride anion.

The Logic of Substitution

Brown hypothesized that replacing the hydrogens on the borohydride anion with alkyl groups would alter the electronic density of the boron center.

-

Electron Donation: Alkyl groups (ethyl) are electron-donating via induction.

-

Result: The boron center becomes more electron-rich, destabilizing the remaining B-H bond and making the hydride (H⁻) a significantly more aggressive nucleophile.

In 1973 , Brown and Krishnamurthy published seminal work demonstrating that triethylborohydrides were not just reducing agents—they were "Super Nucleophiles," capable of reducing alkyl halides to hydrocarbons, a transformation previously difficult for boron hydrides.

Chemical Profile & Mechanism[3]

Structural Dynamics

Sodium triethylborohydride consists of a sodium cation and a triethylborohydride anion. Unlike NaBH₄, which is a hard nucleophile, the ethyl groups render the hydride "softer" and more polarizable, enhancing its reactivity toward carbon centers in displacement reactions.

Distinction from Super-Hydride®:

-

LiEt₃BH (Super-Hydride): The Lithium cation provides electrophilic assistance (Lewis acid activation) to carbonyl oxygens or leaving groups.

-

NaEt₃BH: The Sodium cation is less Lewis acidic. This variant is often preferred when the specific coordination effects of Lithium are undesirable, or when solubility in aromatic solvents (like toluene) is required.

Mechanism of Action: The Inductive Boost

The enhanced reactivity is driven by the Inductive Effect (+I) of the three ethyl groups.

Figure 1: Formation and Sɴ2 Reduction Mechanism of Sodium Triethylborohydride.[2]

Comparative Data: Relative Reactivity

The following table illustrates the dramatic increase in reaction rates for NaEt₃BH compared to standard borohydrides, specifically in the reduction of 1-bromooctane (a standard test substrate).

| Reagent | Solvent | Time to Complete Reduction | Mechanism |

| NaBH₄ | Diglyme | Inert (No Reaction) | N/A |

| LiBH₄ | THF | 4 hours (Reflux) | Weak Sɴ2 |

| LiAlH₄ | THF | 15 minutes | Non-selective |

| NaEt₃BH | THF/Toluene | < 2 minutes | Strong Sɴ2 |

Table 1: Comparative reduction times for primary alkyl halides.

Experimental Protocols

Synthesis of Sodium Triethylborohydride

Self-Validating Logic: This protocol uses the high affinity of triethylborane for hydride to solubilize sodium hydride. The disappearance of the solid NaH confirms reaction progress.

Reagents:

-

Sodium Hydride (NaH), dry powder.

-

Triethylborane (Et₃B), 1.0 M solution in THF or Toluene.

-

Solvent: Anhydrous THF or Toluene.

Protocol:

-

Inert Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charge NaH: Under nitrogen flow, add NaH (2.4 g, 100 mmol) to the flask. Wash with dry hexane to remove mineral oil if using dispersion.

-

Solvent Addition: Add 100 mL of anhydrous Toluene.

-

Activation: Add Triethylborane solution (100 mL, 100 mmol) dropwise via syringe.

-

Observation: The reaction is exothermic.

-

-

Reflux: Heat the mixture to gentle reflux for 1-2 hours.

-

Endpoint: The cloudy suspension of NaH should clarify as NaEt₃BH forms (it is soluble in hot toluene/THF).

-

-

Titration: Aliquot a sample and hydrolyze to measure H₂ evolution for precise concentration determination.

Reduction of 2-Bromooctane (Dehalogenation)

Context: This demonstrates the reagent's ability to perform Sɴ2 displacements on secondary halides with inversion of configuration (though racemization can occur via radical pathways with certain substrates).

Protocol:

-

Substrate Prep: Dissolve 2-bromooctane (1.93 g, 10 mmol) in 10 mL anhydrous THF under Nitrogen.

-

Reagent Addition: Cool the solution to 0°C. Slowly add NaEt₃BH (1.0 M, 11 mL, 1.1 equiv).

-

Reaction: Allow to warm to room temperature. Stir for 1 hour.

-

Quench (Critical):

-

Warning: Organoboranes are pyrophoric.

-

Cool to 0°C. Add water dropwise very slowly to destroy excess hydride.

-

Add NaOH (3M, 5 mL) followed by Hydrogen Peroxide (30%, 5 mL) .

-

Logic: The oxidative workup (NaOH/H₂O₂) converts the triethylborane byproduct into ethanol and boric acid, preventing the pyrophoric Et₃B from igniting during extraction.

-

-

Extraction: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Applications & Selectivity Flowchart

NaEt₃BH is not a universal reducer; its power lies in specific transformations.

Figure 2: Decision Matrix for NaEt₃BH Applications.

Safety & Handling (Critical)

-

Pyrophoricity: The triethylborane byproduct (Et₃B) liberated during quenching is pyrophoric (ignites on contact with air).

-

Control: Always perform an oxidative workup (NaOH/H₂O₂) to convert Et₃B to ethanol before exposing the reaction mixture to air.

-

-

Hydrogen Evolution: Large volumes of H₂ are generated during quenching. Ensure adequate venting.

-

Water Reactivity: NaEt₃BH reacts violently with water.

References

-

Brown, H. C., & Krishnamurthy, S. (1973). Lithium Triethylborohydride.[3][4][5][6][7] A New Powerful Nucleophile. Journal of the American Chemical Society, 95(5), 1669–1671. Link

-

Brown, H. C., & Krishnamurthy, S. (1976). Lithium Triethylborohydride.[3][4][5][6][7] An Exceptionally Powerful Nucleophile.[8] A New, General Method for the Reduction of Alkyl Halides. Journal of the Organic Chemistry, 41(18), 3064–3070. Link

-

Krishnamurthy, S. (1978).[4] Rapid Reduction of Alkyl Tosylates with Lithium Triethylborohydride. Journal of Organometallic Chemistry, 156(1), 171-181. Link

-

Sigma-Aldrich. (n.d.). Super-Hydride® Solution (Lithium Triethylborohydride) Technical Bulletin. Link

Sources

- 1. Unpacking the Sodium Borohydride Reduction Mechanism - Oreate AI Blog [oreateai.com]

- 2. Sodium triethylborohydride - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Lithium_triethylborohydride [chemeurope.com]

- 6. Lithium triethylborohydride - Wikipedia [en.wikipedia.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Borohydrides: Reducing Agents in Organic Synthesis | Borates Today [borates.today]

Thermal Stability Studies of Sodium Triethylborohydride: A Process Safety Guide

Executive Summary

Sodium Triethylborohydride (NaEt

Critical Safety Finding: Unlike inorganic borohydrides which often decompose endothermically or at very high temperatures (>400°C), NaEt

-

Thermal Instability: Decomposition yields Triethylborane (Et

B), a pyrophoric liquid that spontaneously ignites in air. -

Solvent-Solute Interplay: The toluene carrier (bp 110.6°C) provides a thermal buffer in open systems, but in closed systems (autoclaves, sealed reactors), the decomposition of the solute can trigger "runaway" pressure events due to hydrogen evolution and volatile organoborane formation.

This guide details the physicochemical mechanisms of this instability and provides a validated workflow for characterizing these hazards using Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

Physicochemical Profile & Thermodynamics[1][2][3][4]

To understand the thermal stability of NaEt

Structural Weakness

The B-H bond in borohydrides is the source of reducing power.[1] However, in NaEt

-

NaBH

: High symmetry ( -

NaEt

BH: Lower symmetry (

The Toluene Factor

Commercially, NaEt

-

Thermal Mass: Toluene has a higher boiling point (110°C) than THF (66°C), allowing for higher reaction temperatures without vessel pressurization.

-

Solvation: Toluene does not coordinate as strongly to the Na

cation as THF, potentially affecting the aggregation state (tetramers vs. dimers) and thermal sensitivity.

Thermal Decomposition Mechanisms

The thermal decomposition of NaEt

Decomposition Pathway

The primary decomposition route involves the cleavage of the B-H and B-C bonds. Mechanistic studies suggest the following cascade:

-

Initial Hydride Loss: Evolution of H

(slow at ambient, rapid at elevated T). -

Organoborane Release: Formation of Triethylborane (Et

B). -

Pyrophoric Event: If the system is breached, Et

B reacts instantly with O

Figure 1: Thermal decomposition pathway of Sodium Triethylborohydride highlighting the generation of pyrophoric Triethylborane.

Calorimetric Characterization Protocols

Due to the pyrophoric nature of the material, standard thermal analysis protocols must be modified. Do not use open pans.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the onset temperature (

Protocol:

-

Sample Prep: Inside an Argon-filled glovebox (<0.5 ppm O

/H -

Crucible: High-pressure gold-plated steel (Gold-plated to prevent catalytic decomposition on steel surface) or glass-lined vessels. Standard Al pans will fail due to pressure or reaction with NaH.

-

Reference: Empty crucible of identical mass/type.

-

Ramp: 5°C/min from 25°C to 300°C.

-

Data Analysis: Look for an exotherm. For NaEt

BH in toluene, solvent evaporation (endotherm) may mask decomposition if the seal leaks. A sharp exotherm typically appears >150°C (highly dependent on concentration and impurities).

Accelerating Rate Calorimetry (ARC)

ARC simulates "runaway" conditions in a large-scale reactor (adiabatic environment).

Protocol:

-

Loading: Load ~2-5g of 1.0 M solution into a Titanium or Hastelloy spherical bomb (glovebox).

-

Mode: Heat-Wait-Search (HWS).

-

Heat: 5°C steps.

-

Wait: 15 min for equilibration.

-

Search: Threshold 0.02°C/min.

-

-

Output: Determine

(thermal inertia factor) corrected

Quantitative Data Summary (Representative Values) Note: Values vary by batch and concentration. Always validate locally.

| Parameter | Value (Approx.) | Significance |

| Onset Temp ( | 130°C - 160°C | Process limit. Keep reactor |

| Energy Release ( | -80 to -120 kJ/mol | Moderate exotherm, but rapid gas generation. |

| Gas Generation | High (H | Pressure hazard in closed vessels. |

| Self-Accelerating Temp | ~110°C (Adiabatic) | Critical limit for bulk storage/transport. |

Operational Safety & Scaling

When scaling up reactions involving NaEt

The "Toluene Trap"

In a laboratory flask, toluene reflux (110°C) limits the temperature. In a pressurized pilot reactor, the boiling point elevates. If the reactor jacket is set to 130°C to drive a reaction, you may inadvertently cross the

Quenching Protocol

Quenching unreacted NaEt

-

NEVER use water directly. This releases H

and heat instantaneously. -

Standard Protocol:

-

Cool reactor to <0°C.

-

Add a sacrificial ketone (e.g., acetone) or ester (ethyl acetate) slowly. This consumes the hydride reducing power non-violently.

-

Then add dilute acid/water carefully.

-

Figure 2: Process safety decision tree for scaling up Sodium Triethylborohydride reactions.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: Sodium triethylborohydride solution, 1.0 M in toluene.[4]Link

-

Brown, H. C., & Krishnamurthy, S. (1973). "Lithium Triethylborohydride. A New Powerful Nucleophile." Journal of the American Chemical Society, 95(5), 1669–1671. Link

-

Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Ch. 4: Calorimetry). Link

-

Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th Ed.). Elsevier. (Section on Metal Hydrides). Link

-

Challa, S., et al. (2015).[5] "Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4." Organic Process Research & Development. (Analogous hydride safety methodology). Link

Sources

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. Sodium triethylborohydride - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sodium triethylborohydride, 1M solution in THF, AcroSeal , Thermo Scientific Chemicals 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. torontech.com [torontech.com]

Methodological & Application

Application Notes & Protocols: Sodium Triethylborohydride in Reductive Amination

Introduction: The Power of Super-Hydride® in Amine Synthesis

The reductive amination of ketones and aldehydes stands as one of the most pivotal and widely utilized transformations in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. This reaction provides a direct and efficient pathway to construct carbon-nitrogen bonds, forming substituted amines from readily available carbonyl precursors. While a plethora of reducing agents can effect this transformation, sodium triethylborohydride (Na(C₂H₅)₃BH), commercially known as Super-Hydride®, has carved out a distinct niche due to its exceptional reactivity and unique selectivity profile.

Unlike more common borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), Super-Hydride® is a significantly more potent and nucleophilic hydride source. This heightened reactivity is attributed to the electron-donating nature of the three ethyl groups on the boron atom, which increases the hydridic character of the B-H bond. This characteristic allows it to reduce even sterically hindered or electronically deactivated iminium ions, which are key intermediates in the reductive amination pathway, often succeeding where other reagents fail.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of sodium triethylborohydride for the reductive amination of ketones and aldehydes. We will delve into the underlying mechanism, provide detailed and validated protocols, discuss critical experimental parameters, and offer insights gleaned from practical laboratory experience.

Mechanism and Rationale for Reagent Selection

The reductive amination process occurs in a two-step sequence within a single pot. First, the carbonyl compound (an aldehyde or ketone) reacts with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then dehydrates to form a key electrophilic species: a substituted iminium ion (for primary amines) or an enamine (for secondary amines, though the iminium ion is the species ultimately reduced).

The second stage is the irreversible reduction of this iminium ion by the hydride reagent to yield the final amine product. The choice of hydride reagent is critical. It must be mild enough not to significantly reduce the starting carbonyl compound before it has a chance to form the iminium ion, yet powerful enough to efficiently reduce the C=N double bond of the iminium intermediate.

This is where sodium triethylborohydride excels. Its high reactivity ensures the rapid and complete reduction of the iminium ion as it is formed. This is particularly advantageous when dealing with sterically demanding substrates or less reactive amines, where the iminium ion concentration at equilibrium may be low. The irreversible nature of the hydride attack drives the reaction towards the desired amine product.

Application Notes & Protocols for Work-up Procedures Involving Sodium Triethylborohydride (Super-Hydride®)

Introduction: The Power and Challenge of Sodium Triethylborohydride

Sodium triethylborohydride, commercially known as Super-Hydride®, is a powerful and highly stereoselective reducing agent pivotal in modern organic synthesis. Its enhanced reactivity compared to reagents like sodium borohydride allows for the efficient reduction of a wide range of functional groups, including hindered ketones, esters, and lactones, often at low temperatures. However, its potent reactivity, particularly its pyrophoric nature and vigorous reaction with protic solvents, necessitates meticulously planned and executed work-up procedures to ensure both safety and the successful isolation of the desired product.[1]

This guide provides a comprehensive overview of the principles and detailed protocols for the safe and effective work-up of reactions utilizing sodium triethylborohydride. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot their specific reaction systems.

PART 1: Foundational Safety and Handling Protocols

1.1 The Pyrophoric Nature of Sodium Triethylborohydride

Sodium triethylborohydride is pyrophoric, meaning it can ignite spontaneously upon contact with air and reacts violently with water.[2] Therefore, all manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques, such as Schlenk lines or glove boxes. It is typically supplied as a solution in tetrahydrofuran (THF) or toluene in Sure/Seal™ bottles, which are designed for the safe transfer of air-sensitive reagents via syringe or cannula.[3]

1.2 Essential Personal Protective Equipment (PPE)

Given the hazardous nature of this reagent, a stringent PPE protocol is mandatory:

-

Flame-resistant lab coat: To protect against fire hazards.

-

Safety goggles and a face shield: To protect the eyes and face from splashes and potential violent reactions.

-

Appropriate chemical-resistant gloves: Neoprene or nitrile gloves are suitable, but it is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used.

PART 2: The Art of the Quench: Neutralizing Excess Reagent

The first and most critical step in the work-up is the safe and controlled quenching of any unreacted sodium triethylborohydride. The goal is to neutralize the reactive hydride species without an uncontrolled exothermic reaction or excessive gas evolution.

2.1 The Principle of Sequential Quenching

A sudden introduction of a highly protic solvent like water to a reaction mixture containing excess sodium triethylborohydride will result in a violent, and potentially dangerous, exothermic reaction with the rapid evolution of hydrogen gas. The cornerstone of a safe quench is a gradual reduction of the reagent's reactivity through the sequential addition of quenching agents with increasing acidity (and reactivity towards the hydride). The general order is:

-

Less Reactive Alcohol (e.g., Isopropanol): Reacts at a moderate and controllable rate.

-

More Reactive Alcohol (e.g., Ethanol or Methanol): To ensure the complete reaction of the remaining hydride.

-

Water: The final step to quench any remaining reactive species and to begin the process of dissolving inorganic byproducts.

2.2 General Protocol for Quenching

This protocol is a general guideline and may need to be adapted based on the scale of the reaction and the specific substrates involved.

Materials:

-

Isopropanol

-

Methanol

-

Deionized Water

-

Addition funnel or syringe pump

Procedure:

-

Cool the reaction mixture: Before adding any quenching agent, cool the reaction vessel to 0 °C or below using an ice-water or dry ice-acetone bath. This is critical for controlling the exotherm of the quenching process.

-

Slow addition of isopropanol: Slowly add isopropanol dropwise via an addition funnel or a syringe pump. Maintain a close watch on the reaction temperature and any gas evolution. If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool before proceeding.

-

Sequential addition of methanol: Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, slowly add methanol in a similar dropwise manner.

-

Cautious addition of water: After the methanol addition is complete and the reaction is quiescent, slowly add water dropwise. Even after the addition of alcohols, there may be some remaining reactive species that can react vigorously with water.[2]

-

Allow to warm to room temperature: Once the water addition is complete, the reaction mixture can be allowed to slowly warm to room temperature with continued stirring.

PART 3: Work-up and Purification Strategies

Following a successful quench, the next steps involve separating the desired organic product from the reaction solvent and the inorganic boron byproducts. The choice of work-up procedure will depend on the properties of the product, particularly its solubility and stability.

3.1 Standard Aqueous Work-up

This is the most common procedure for products that are soluble in a water-immiscible organic solvent and are stable to aqueous conditions.

Materials:

-

Extraction solvent (e.g., ethyl acetate, diethyl ether, dichloromethane)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Separatory funnel

Procedure:

-

Solvent extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent and water if necessary to achieve good phase separation.

-

Phase separation: Shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate.

-

Aqueous washes: Drain the aqueous layer. Wash the organic layer sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer and can aid in breaking up emulsions.

-

Drying and concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

3.2 Addressing Emulsions

Emulsions are a common problem during the work-up of reactions containing finely divided inorganic salts. Several strategies can be employed to break up these emulsions:

-

Addition of Brine: The increased ionic strength of the aqueous phase can help to coalesce the dispersed droplets.

-

Filtration through Celite®: Passing the entire mixture through a pad of Celite® can sometimes break up the emulsion by removing particulate matter that may be stabilizing it.

-

Use of Rochelle's Salt: For work-ups that generate gelatinous aluminum or boron salts, washing with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) can be very effective. The tartrate chelates the metal ions, forming a soluble complex in the aqueous phase and facilitating phase separation.

3.3 Removal of Boron Byproducts

Boron-containing byproducts, such as boric acid and borate salts, can sometimes be difficult to remove completely during a standard aqueous work-up, leading to contamination of the final product. Two effective strategies for their removal are:

3.3.1 Conversion to Volatile Trimethyl Borate

This method is based on the principle that boric acid reacts with methanol to form trimethyl borate, which is volatile and can be removed by evaporation.

Procedure:

-

After the initial work-up and concentration, dissolve the crude product in methanol.

-

Concentrate the methanolic solution under reduced pressure.

-

Repeat the process of dissolving in methanol and concentrating two to three more times. This will azeotropically remove the boron as trimethyl borate.

3.3.2 Oxidative Work-up with Hydrogen Peroxide

This method involves oxidizing the boron byproducts to boric acid, which has different solubility properties and can be more easily removed by extraction. This is particularly useful for cleaving any remaining boron-carbon bonds.

Materials:

-

30% Hydrogen peroxide (H₂O₂) solution

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)

Procedure:

-

After the initial quench with alcohols and water, cool the reaction mixture to 0 °C.

-

Slowly and cautiously add a solution of aqueous NaOH, followed by the slow, dropwise addition of 30% hydrogen peroxide. The reaction is often exothermic, so careful temperature control is essential.

-

Stir the biphasic mixture vigorously at room temperature for several hours or until the oxidation is complete (this can be monitored by TLC or by the disappearance of a boron-containing intermediate if it is visible by a particular analytical technique).

-

Proceed with the standard aqueous work-up as described in section 3.1. The boric acid formed is more soluble in the aqueous phase and can be efficiently removed by extraction.

PART 4: Visualization of Work-up Workflow

The following diagram illustrates the decision-making process and general workflow for the work-up of a reaction involving sodium triethylborohydride.

Sources

Application Note: Large-Scale Synthesis & Process Safety for Sodium Triethylborohydride

Executive Summary

Sodium Triethylborohydride (

However, the scale-up of

Reaction Chemistry & Thermodynamics

The industrial standard for synthesizing

The Chemical Equation

Mechanistic Considerations

-

Lewis Acid-Base Interaction: The reaction is driven by the coordination of the hydride anion (

), a strong Lewis base, to the empty p-orbital of the boron in -

Solvent Effects: Toluene is the preferred solvent for large-scale manufacturing due to its higher boiling point (allowing thermal activation) and lower propensity for peroxide formation compared to THF. However, THF is often used if the final application requires higher solubility.

-

Thermodynamics: The reaction is exothermic . On a kilogram scale, the heat of reaction (

) must be removed actively to prevent thermal runaway, which can degrade the product into flammable gases.

Critical Safety Engineering: The "Triethylborane Cycle"

The most significant risk in this process is not the final product, but the Triethylborane (

Pyrophoric Handling

is hypergolic (ignites spontaneously) with air. All transfer lines must be:-

Hard-piped (Stainless Steel 316).

-

Double-blocked and bled with Nitrogen/Argon.

-

Leak-tested to maintain

Quantitative Hazard Data

| Parameter | Triethylborane ( | Sodium Hydride ( | Sodium Triethylborohydride ( |

| Physical State | Colorless Liquid | Grey Powder/Slurry | Toluene/THF Solution |

| Flash Point | N/A (Solid) | ||

| Auto-ignition | N/A | ||

| Water Reactivity | Slow hydrolysis | Violent ( | Violent ( |

| Specific Hazard | Ignites on contact with air | Dust explosion / Caustic | Flammable / Corrosive |

Synthesis Protocol (100L Reactor Scale)

Objective: Produce 1.0 M

Equipment Requirements

-

Reactor: Glass-lined or Hastelloy C-22 reactor with a reflux condenser.

-

Agitation: High-torque retreat curve impeller (critical for suspending NaH).

-

Thermal Control: Jacket capable of

to -

PAT: In-situ FTIR (ReactIR) probe to monitor the B-H stretch.

Step-by-Step Methodology

Step 1: System Inertion

-

Purge reactor with

until -

Validation: Oxygen sensor reading.

Step 2: Sodium Hydride Charge

-

Charge anhydrous Toluene (

) to the reactor. -

Under positive

flow, charge Sodium Hydride (60% dispersion in mineral oil, -

Note: A slight excess (10%) of NaH is used to ensure complete consumption of the pyrophoric

. -

Agitate at 150 RPM to create a uniform grey slurry.

Step 3: Thermal Activation

-

Heat the slurry to

. -

Why: Higher temperature increases the solubility of the forming adduct and prevents surface passivation of the NaH particles.

Step 4: Triethylborane Addition (Critical Step)

-

Cooling: Set jacket temperature to

to anticipate exotherm. -

Addition: Add

( -

Control Logic: Maintain internal temperature between

. If -

PAT Monitoring: Monitor the disappearance of the

peak (approx.

Step 5: Digestion

-

After addition, heat the mixture to

(or gentle reflux) for 2–4 hours. -

Endpoint: Reaction is complete when

is undetectable by FTIR or GC (aliquot quenched).

Step 6: Filtration

-

Cool to room temperature (

). -

Filter the solution through a sintered glass or sparkler filter under

pressure to remove excess NaH and mineral oil residues. -

Safety: The filter cake is active NaH and must be quenched carefully (see Section 6).

Visualizing the Process Logic

The following diagram illustrates the synthesis workflow and the critical safety decision gates.

Figure 1: Logic flow for the safe synthesis of Sodium Triethylborohydride, highlighting thermal and analytical decision gates.

Waste Management & Quenching Protocol

Disposal of active hydride residues and unreacted

The Oxidative Kill Method

This method converts the organoboron species into safe, water-soluble borates and ethanol.

-

Dilution: Dilute the waste stream with Toluene or Hexane.

-

Oxidation: Slowly add a mixture of 30% Hydrogen Peroxide (

) and 10% Sodium Hydroxide (NaOH) .-

Reaction:

.

-

-

Phase Split: The aqueous layer (containing borates) can be neutralized and sent to wastewater. The organic layer is washed and recovered.

Figure 2: Oxidative workup pathway for safe disposal of organoboron residues.

References

-

Brown, H. C.; Krishnamurthy, S. (1980). "Lithium Triethylborohydride and Sodium Triethylborohydride (Super-Hydride Reagents)". Organic Syntheses, 60, 130.

-

Callery . (2019).[1] "Safe Handling of Boranes at Scale". Callery Technical Bulletins.

-

Sigma-Aldrich . (2023). "Sodium triethylborohydride solution Safety Data Sheet".

-

Mettler Toledo . (2015). "NaBH4 Reduction Enhanced Safety via Inline PAT". Application Note.

-

Binger, P.; Köster, R. (1974).[2] "Sodium Triethylhydroborate".[2][3] Inorganic Syntheses, 15, 136-141.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Sodium Triethylborohydride (NaEt₃BH)

Status: Operational | Tier: Level 3 (Senior Specialist) Ticket Subject: Optimization, Safety, and Troubleshooting for NaEt₃BH Reductions

🟢 System Status: Active

Welcome to the Advanced Reagent Support Center. You have selected Sodium Triethylborohydride (often grouped with the "Super-Hydride" family, though strictly referring to the sodium salt). This guide addresses the high nucleophilicity, steric demands, and critical safety protocols required for this reagent.

⚠️ CRITICAL SAFETY WARNING:

Sodium Triethylborohydride is pyrophoric and reacts violently with water. The reaction byproduct, triethylborane (

📘 Module 1: Reagent Selection & Mechanism

"Why choose NaEt₃BH over LiAlH₄ or NaBH₄?"

The Mechanistic Edge

Sodium Triethylborohydride is an exceptionally powerful nucleophile due to the inductive effect of the three ethyl groups, which increases the electron density on the boron center. However, unlike Lithium Aluminum Hydride (LiAlH₄), it is bulky.

-

Dominant Mode:

Displacement. -

Key Differentiator: It is far superior to LiAlH₄ for the reduction of alkyl halides and sulfonates to hydrocarbons.

-

Regioselectivity: In epoxide ring openings, it attacks the least hindered carbon with high precision (anti-Markovnikov attack), yielding the more substituted alcohol.

Decision Matrix: When to Deploy NaEt₃BH

Use the following logic flow to determine if this is the correct reagent for your substrate.

Figure 1: Reagent selection logic based on substrate class and steric requirements.

⚙️ Module 2: Optimization & Protocols

"How do I maximize yield and selectivity?"

Solvent Effects & Stoichiometry

Unlike NaBH₄, which requires protic solvents (MeOH/EtOH), NaEt₃BH must be used in aprotic solvents (THF, Toluene).

| Parameter | Recommendation | Technical Rationale |

| Solvent | THF (Standard) | Solvates the |

| Alt. Solvent | Toluene | Use if the substrate has poor solubility in THF. Note: Reaction rates may decrease due to tighter ion pairing. |

| Stoichiometry | 1.1 – 1.5 equiv. | Slight excess ensures completion. Large excess is rarely needed unless the substrate contains acidic protons (which quench the hydride). |

| Temperature | 0°C to RT | Start at 0°C to control exotherm. Heat to reflux only for stubborn hindered halides. |

Standard Reduction Protocol (Epoxide/Halide)

-

Preparation: Flame-dry all glassware. Maintain a strict

or Ar atmosphere. -

Substrate: Dissolve substrate (1.0 equiv) in anhydrous THF. Cool to 0°C.

-

Addition: Add NaEt₃BH (1.0 M in THF) dropwise via syringe/cannula.

-

Note: Evolution of gas is not typical for epoxide opening but is typical if acidic protons (OH, NH) are present.

-

-

Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC/GC.

-

Quench: See Module 3 (Crucial Step).

🛡️ Module 3: The "Hidden Killer" – Workup & Safety

"Why did my waste container catch fire?"

The most common failure mode with triethylborohydrides is improper quenching. The reaction produces triethylborane (

- is pyrophoric .[1]

-

It is miscible in organics, meaning it follows your product during extraction.

-

If you rotovap the solvent without oxidizing the borane, the concentrated residue will ignite.

The Oxidative Workup Protocol (Mandatory)

You must oxidize

Figure 2: The oxidative workup pathway required to neutralize the pyrophoric triethylborane byproduct.

Step-by-Step Oxidative Quench:

-

Cool reaction mixture to 0°C.

-

Add water dropwise to destroy excess hydride (

gas evolution). -

Add 3M NaOH (approx 1 mL per mmol of reagent).

-

Add 30%

dropwise (approx 1 mL per mmol). Caution: Exothermic. -

Heat to 50°C for 1 hour to ensure the

bond is fully oxidized to -

Cool, separate layers, and proceed with standard extraction.

🔧 Module 4: Troubleshooting & FAQs

Q1: The reaction worked, but I lost my product during the workup. It seems to have polymerized or decomposed.

Diagnosis: Acid-sensitive product?

Root Cause: The oxidative workup described above is basic . If your product is base-sensitive (e.g., epimerizable centers, sensitive esters), the NaOH/H2O2 step might degrade it.

Solution: Use a Perborate Quench . Sodium perborate (

Q2: I am seeing low yields in the reduction of a hindered alkyl halide.

Diagnosis: Incomplete conversion. Root Cause: While NaEt₃BH is a "Super" nucleophile, extreme steric hindrance (e.g., 1-bromo-adamantane) can still slow it down. Solution:

-

Switch Solvent: Change from THF to Diglyme (higher boiling point) and heat to 60-80°C.

-

Cation Exchange: Add LiBr (1.0 equiv) to the reaction. This generates LiEt₃BH in situ. The Lithium cation is a stronger Lewis acid, which can assist in pulling the leaving group, effectively creating the more reactive "Super-Hydride" species [1].

Q3: My reaction mixture turned into a solid gel during the quench.

Diagnosis: Emulsion/Gelation of Boron salts. Root Cause: Borate salts are notoriously gelatinous in pure water/THF mixtures. Solution:

-

Saturate the aqueous layer with NaCl or NH₄Cl immediately after the oxidation step.

-

Filter the mixture through a pad of Celite before attempting phase separation.

Q4: Is "Super-Hydride" the same as Sodium Triethylborohydride?

Clarification: No.

-

Super-Hydride® is a trademark (Sigma-Aldrich) typically referring to Lithium Triethylborohydride (

). -

Sodium Triethylborohydride (

) is the sodium analog. -

Difference: They are often interchangeable, but the Lithium salt is slightly more reactive due to the stronger Lewis acidity of

. If a paper specifies Super-Hydride, they likely used the Lithium salt.[2]

📚 References

-

Brown, H. C., & Krishnamurthy, S. (1973). Lithium Triethylborohydride.[3][4][5] An Exceptionally Powerful Nucleophile. A New and Remarkably Rapid Methodology for the Hydrogenolysis of Alkyl Halides under Mild Conditions. Journal of the American Chemical Society, 95(5), 1669–1671.

-

Krishnamurthy, S., & Brown, H. C. (1976). Selective Reductions. 21. Lithium Triethylborohydride as a Selective Reducing Agent for the Rapid Reduction of Epoxides to Alcohols with Exceptional Regioselectivity. Journal of Organic Chemistry, 41(18), 3064–3066.

-

Sigma-Aldrich. (n.d.). Sodium triethylborohydride solution Safety Data Sheet (SDS).

-

Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867. (Context on Organoborane oxidation).

Sources

Technical Support Center: Sodium Triethylborohydride (Super-Hydride™) Purification

Ticket Status: OPEN Agent: Senior Application Scientist Subject: Safe Quenching, Byproduct Removal, and Troubleshooting for NaEt₃BH Reactions

⚠️ CRITICAL SAFETY BRIEFING: The "Invisible" Hazard

Before proceeding, you must understand the specific hazard profile of this reagent's byproduct.[1]

While Sodium Triethylborohydride (NaEt₃BH) is a potent reducing agent, the primary danger arises after the reduction is complete.[1] The reaction generates Triethylborane (Et₃B) as a byproduct.[1]

-

The Danger: Triethylborane is a pyrophoric liquid (bp 95 °C).[1] It ignites spontaneously upon contact with air, burning with a characteristic green flame.

-

The Trap: If you quench with simple water or acid, you destroy the excess hydride but leave the Et₃B intact .[1] Upon rotary evaporation, the Et₃B co-distills or concentrates, leading to fires in waste traps or rotary evaporator baths.[1]

The Solution: You must chemically destroy the C–B bonds via Oxidative Workup unless your product is strictly incompatible with oxidants.

PART 1: Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" Oxidative Workup

Use Case: Your product is stable to alkaline hydrogen peroxide (most alcohols, amines, and hydrocarbons).[1] Objective: Convert pyrophoric Et₃B into water-soluble sodium borate and ethanol.

Reagents Required:

-

Sodium Hydroxide (NaOH), 3M solution.[1]

-

Buffer (optional): Phosphate buffer pH 7 (if controlling pH during initial quench is needed).[1]

Step-by-Step Methodology:

-

Cooling: Cool the reaction mixture (typically in THF or Toluene) to 0 °C using an ice bath.

-

Initial Quench: Carefully add water (or MeOH followed by water) dropwise to destroy excess hydride.

-

Basification: Add 3M NaOH (approx. 3-5 equiv relative to Boron).

-

Why? Oxidation of organoboranes requires the formation of a borate "ate" complex (

) to facilitate the 1,2-migration of the alkyl group.[1]

-

-

Oxidation (The Critical Step):

-

Add 30% H₂O₂ dropwise. CAUTION: Highly Exothermic. [1]

-

Stoichiometry: Use at least 3.5 equivalents of H₂O₂ per mole of NaEt₃BH used.

-

Temperature Control: Maintain internal temperature <30 °C to prevent decomposition of H₂O₂ or side reactions.

-

-

Digestion: Remove the ice bath and stir vigorously at room temperature for 1–2 hours .

-

Verification: The mixture should turn from a cloudy suspension to a clear biphasic system (organic layer + aqueous borate layer).[1]

-

-

Extraction:

Protocol B: Non-Oxidative Workup (Specialized)

Use Case: Your product contains oxidation-sensitive groups (e.g., sulfides, free thiols, easily oxidized aldehydes).[1] Risk Level: HIGH. Requires inert atmosphere handling of waste.

Methodology:

-

Quench: Add anhydrous MeOH slowly at -78 °C or 0 °C under Argon.

-

Solvent Exchange:

-

Do NOT use a standard rotary evaporator vented to air.

-

Concentrate the mixture under high vacuum (Schlenk line) into a trap cooled with liquid nitrogen.

-

-

Waste Handling: The solvent trap now contains Et₃B.

-

Disposal: Cannula-transfer the trap contents into a solution of dilute bleach (sodium hypochlorite) or NaOH/H₂O₂ in a fume hood behind a blast shield to neutralize the Et₃B safely.[1]

-

PART 2: Visual Workflows

Figure 1: Workup Decision Matrix

Use this logic flow to determine the correct processing route for your crude reaction mixture.

Caption: Decision tree for selecting the safe workup pathway based on product stability.

PART 3: Troubleshooting & FAQs

Q1: I see a white precipitate forming during the workup. What is it?

Diagnosis: This is likely Sodium Borate (

-

This is a good sign; it means oxidation is working.

-

If the emulsion is thick, add more water or a small amount of 1M HCl (if product tolerates acid) to break up the borate salts.[1]

-

Pro Tip: Filtration through a Celite pad can help remove sticky borate solids before phase separation.

Q2: My product is an amine, and the yield is low. Where is it?

Diagnosis: Amines form strong Lewis acid-base complexes with Boron species (N→B bond). The oxidative workup should break this, but incomplete oxidation leaves the amine trapped in the aqueous layer or as a borane complex.[1] Fix:

-

Increase Oxidation Time: Stir with NaOH/H₂O₂ for 4+ hours or overnight.

-

Acid Wash (if applicable): Extract the organic layer with HCl (pulls amine into water), discard organic (removes non-basic boron), then basify the aqueous layer and extract back into ether.[1]

Q3: I saw a spark/smoke when removing the solvent on the rotovap.

Cause: Incomplete oxidation of Triethylborane (Et₃B). You likely quenched with water only, leaving Et₃B in the organic phase.[1] Immediate Action:

-

Stop the rotovap and vent with Nitrogen immediately.

-

Dilute the residue with Hexanes/Ether.

-

Perform the Oxidative Workup (NaOH/H₂O₂) on the residue before attempting to concentrate again.

Q4: Can I use bleach (NaOCl) instead of Hydrogen Peroxide?

Answer: Yes, in principle. Sodium Hypochlorite (commercial bleach) can oxidize organoboranes.

-

Pros: Less exothermic than H₂O₂ in some cases; readily available.

-

Cons: Can chlorinate electron-rich aromatic rings or oxidize alcohols to ketones more aggressively than basic peroxide. Use only if H₂O₂ is unavailable and the product is compatible.

PART 4: Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for Safe Quenching (Scale: 1.0 mmol Substrate)

| Component | Amount (Equiv.) | Role | Notes |

| NaEt₃BH | 1.1 - 2.0 | Reducing Agent | Excess ensures full conversion. |

| Methanol | 2.0 - 5.0 | Initial Quench | Destroys excess hydride ( |

| NaOH (3M) | 3.0 - 5.0 | Base Catalyst | Promotes hydroperoxide anion attack on Boron. |

| H₂O₂ (30%) | 3.5 - 5.0 | Oxidant | Cleaves C-B bonds. Add slowly! |

| Na₂S₂O₃ | Sat. Soln. | Peroxide Quench | Neutralizes excess H₂O₂ after workup. |

References

-

Organic Syntheses. Preparation of Organoboranes and Oxidative Workup. Org.[4] Synth. 2011 , 88, 342.[1] Link[1]

-

Sigma-Aldrich (Merck). Super-Hydride® Solution Technical Bulletin.Link[1]

-

Brown, H. C.; Krishnamurthy, S. Lithium Triethylborohydride.[5] A New Powerful Reducing Agent. J. Am. Chem. Soc. 1973 , 95, 1669. Link[1]

-

University of California, Santa Barbara. SOP: Handling of Pyrophoric Reagents (Organoboranes).Link[1]

-

Organic Chemistry Portal. Sodium Borohydride and Related Reagents.Link[1]

Sources

Validation & Comparative

comparative analysis of sodium triethylborohydride vs lithium aluminum hydride

This guide provides a comparative technical analysis of Sodium Triethylborohydride (NaEt₃BH) —commonly known as Super-Hydride—versus the standard Lithium Aluminum Hydride (LiAlH₄) .

Executive Summary: The Nucleophile vs. The Reservoir

While both reagents are powerful hydride sources, they occupy distinct mechanistic niches in high-value synthesis.[1][2]

-

LiAlH₄ is a Hydride Reservoir . It provides 4 equivalents of hydride per mole and relies on the Lewis acidity of

to activate hard electrophiles (carbonyls). It is the workhorse for bulk reductions (esters -

NaEt₃BH is a Super Nucleophile . The inductive effect of the three ethyl groups makes the B-H bond exceptionally polarized, creating a hydride that is far more nucleophilic than basic. It excels in

displacements of hindered halides and tosylates where LiAlH₄ often fails or causes elimination.

Part 1: Mechanistic Architecture

Lithium Aluminum Hydride (LiAlH₄)[1][2][3][4][5][6][7][8][9][10]

-

Active Species:

(tetrahedral). -

Mechanism: Coordination-dependent delivery. The lithium cation (

) coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon.[3] The hydride then attacks. -

Limitation: In hindered substrates or alkyl halides, its basicity often competes with nucleophilicity, leading to elimination products (alkenes) rather than reduction.

Sodium Triethylborohydride (NaEt₃BH)

-

Active Species:

(trigonal pyramidal distortion). -

Mechanism: The ethyl groups are electron-donating (+I effect), which destabilizes the negative charge on boron, making the hydride "anxious" to leave. This results in a hydride transfer rate roughly 10,000 times faster than

for -

Advantage: It acts as a "soft" hydride source, favoring orbital-controlled attacks (

) over charge-controlled attacks (deprotonation/elimination).

Comparative Reactivity Matrix

| Feature | LiAlH₄ (LAH) | NaEt₃BH (Super-Hydride) |

| Hydride Equivalents | 4 H per molecule | 1 H per molecule |

| Primary Utility | Carbonyl Reduction (Esters, Amides) | Displacement ( |

| Epoxide Opening | Attacks less substituted carbon (usually) | exceptional rates; attacks less substituted carbon with high regioselectivity |

| Alkyl Halides | Slow; often causes E2 elimination | Excellent ; clean |

| Amides | Reduces to Amines | Can reduce, but often deprotonates |

| Physical State | Solid (Grey powder/pellets) | Liquid Solution (THF or Toluene) |

| Safety Profile | Reacts violently with water; dust hazard | Pyrophoric ; ignites on air contact |

Part 2: Critical Case Studies

Case Study A: The "Unreducible" Tosylate

Scenario: Reducing a hindered secondary tosylate (e.g., cyclohexyl tosylate) to an alkane.

-

LiAlH₄ Failure Mode: Due to the steric bulk and basicity of the hydride, LiAlH₄ often acts as a base, abstracting a proton to form cyclohexene (Elimination) rather than cyclohexane.

-

NaEt₃BH Solution: The superior nucleophilicity allows it to penetrate the steric shield and effect a clean backside displacement (

), yielding the alkane with inversion of configuration.

Case Study B: Epoxide Ring Opening

NaEt₃BH is arguably the best reagent for the regioselective opening of epoxides to alcohols (Markownikoff alcohol product). It attacks the less hindered carbon with near-perfect selectivity, even in sensitive substrates where the Lewis acidity of LiAlH₄ might cause rearrangement.

Part 3: Visualization of Decision Logic

Caption: Decision tree for selecting between LiAlH₄ and NaEt₃BH based on substrate class and steric risk factors.

Part 4: Experimental Protocols

Protocol 1: Reduction of a Hindered Tosylate using NaEt₃BH

Target: Conversion of 4-tert-butylcyclohexyl tosylate to 4-tert-butylcyclohexane.

Safety Warning: NaEt₃BH is pyrophoric . It must be handled under an inert atmosphere (Nitrogen/Argon) using strict syringe/cannula techniques. Never expose the liquid to air.

Reagents:

-

Substrate: 1.0 mmol Tosylate (azeotropically dried).

-

Reagent: 1.0 M NaEt₃BH in THF (2.0 mmol, 2.0 equiv).

-

Solvent: Anhydrous THF (degassed).

Step-by-Step Workflow:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool under nitrogen flow.

-

Dissolution: Add the tosylate (1.0 mmol) and dissolve in 5 mL of anhydrous THF via syringe.

-

Addition: Cool the reaction mixture to 0°C (ice bath). Carefully withdraw 2.0 mL of NaEt₃BH solution using a gas-tight syringe. Add dropwise to the reaction flask over 5 minutes.

-

Note: Evolution of gas is not typical here, but exotherm is possible.

-

-

Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (stain with PMA or KMnO4; UV is often ineffective for alkanes).

-

Quench (Critical): Cool back to 0°C. Very slowly add 0.5 mL of Acetone (to consume excess hydride), followed by careful addition of 2 mL water.

-

Oxidation of Borane: Add 1 mL of 3M NaOH, followed by 1 mL of 30%

. Stir for 30 minutes at 50°C.-

Reasoning: The byproduct is a triethylborane adduct. Oxidizing it cleaves the C-B bonds, generating ethanol and sodium borate, which are water-soluble and easy to remove. Without this step, organoboranes complicate purification.

-

-

Workup: Extract with diethyl ether (3x). Wash organics with brine, dry over

, and concentrate.

Protocol 2: Standard Reduction of Ester using LiAlH₄

Target: Reduction of Methyl Benzoate to Benzyl Alcohol.

Safety Warning: LiAlH₄ reacts explosively with water.[2][4] Use dry powder in a glovebox or handle rapid-weighed pellets.

Step-by-Step Workflow:

-

Suspension: In a flame-dried flask under

, suspend LiAlH₄ (0.75 equiv, 3 hydride equivs) in anhydrous Ether or THF at 0°C. -

Addition: Add the ester (1.0 equiv) dissolved in ether dropwise to the suspension.

-

Observation: Vigorous reflux often occurs; control rate to maintain gentle boil.

-

-

Quench (Fieser Method): For

grams of LiAlH₄ used:-

Add

mL water (slowly!). -

Add

mL 15% NaOH. -

Add

mL water.

-

-

Filtration: A granular white precipitate (

) forms. Filter this off. The filtrate contains your alcohol.

Part 5: References

-

Brown, H. C., & Krishnamurthy, S. (1973). Lithium Triethylborohydride.[2] A New Powerful Nucleophilic Hydride Reagent with Super Hydride Properties. Journal of the American Chemical Society, 95(5), 1669–1671. Link

-

Krishnamurthy, S., & Brown, H. C. (1976). Selective Reductions. 22. Lithium Triethylborohydride as an Exceptionally Powerful Nucleophile. A New and Remarkably Rapid Methodology for the Hydrogenolysis of Organic Halides. The Journal of Organic Chemistry, 41(18), 3064–3066. Link

-

Brown, H. C., & Krishnamurthy, S. (1976). Lithium Triethylborohydride.[2] An Exceptionally Powerful Nucleophile for the Displacement of Halides and Sulfonate Esters. Journal of the American Chemical Society, 98(11), 3383–3384. Link

-

Organic Syntheses. (1979). Reduction of Alkyl Halides and Tosylates with Sodium Triethylborohydride. Org.[1][2][6][7][8] Synth. 59, 202. Link

Sources

- 1. A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction - Oreate AI Blog [oreateai.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. reddit.com [reddit.com]

A Comparative Guide to Borohydride Reducing Agents: The Enhanced Capabilities of Sodium Triethylborohydride

As a Senior Application Scientist, the choice of a reducing agent is a critical decision that dictates the success, efficiency, and selectivity of a synthetic route. While sodium borohydride (NaBH₄) is a cornerstone of organic synthesis, valued for its mildness and reliability, its capabilities are often circumscribed. For transformations demanding greater power and unique reactivity, its alkylated analogue, sodium triethylborohydride (NaBH(C₂H₅)₃), commercially known as Super-Hydride®, presents a compelling alternative. This guide provides an in-depth comparison, supported by mechanistic insights and experimental considerations, to inform the strategic selection of these essential reagents.

At the Core: Electronic and Steric Differentiation

The profound differences in reactivity between sodium borohydride and sodium triethylborohydride stem from fundamental electronic and steric dissimilarities. Sodium borohydride is a simple, tetrahedral borate anion. In contrast, sodium triethylborohydride features three electron-donating ethyl groups in place of hydrogen atoms.[1]

This substitution has two major consequences:

-

Enhanced Nucleophilicity : The ethyl groups, through an inductive effect, push electron density towards the boron atom. This increases the electron density of the remaining boron-hydrogen (B-H) bond, making the hydride (H⁻) more "hydridic"—that is, more nucleophilic and reactive.[1][2]

-

Increased Steric Hindrance : The bulky ethyl groups create a more sterically congested environment around the hydride, which can influence the selectivity of its attack on substrates.

Reactivity Spectrum: A Head-to-Head Comparison

The practical implications of these differences are vast. Sodium borohydride is a selective workhorse, primarily used for the reduction of aldehydes and ketones to their corresponding alcohols.[3][4] It is famously unreactive towards less electrophilic functional groups like esters, amides, and carboxylic acids under standard conditions.[4]

Sodium triethylborohydride, owing to its enhanced power, boasts a much broader substrate scope. This expanded capability is its primary advantage.

| Functional Group | Sodium Borohydride (NaBH₄) | Sodium Triethylborohydride (NaBHEt₃) | Rationale for Difference |

| Aldehydes & Ketones | ++ (Excellent)[4] | ++ (Excellent)[5] | Both are highly effective, but NaBHEt₃ is much faster. |

| Esters & Lactones | — (Generally unreactive)[4] | ++ (Excellent) | The high nucleophilicity of NaBHEt₃ is required to attack the less electrophilic ester carbonyl. |

| Carboxylic Acids | — (Unreactive, deprotonation)[4] | + (Slow reduction) | NaBHEt₃ is a strong enough base to deprotonate, but can also slowly reduce the resulting carboxylate. |

| Amides (tertiary) | — (Unreactive)[4] | + (Slow to moderate) | A very challenging reduction; NaBHEt₃ can effect this transformation, often requiring elevated temperatures. |

| Epoxides | — (Generally unreactive)[6] | ++ (Excellent) | NaBHEt₃ readily opens epoxides via an Sₙ2 mechanism, attacking the less sterically hindered carbon.[7] |

| Alkyl Halides | — (Unreactive) | ++ (Excellent) | The potent nucleophilic hydride of NaBHEt₃ displaces halides in an Sₙ2 reaction. |

| Disulfides | — (Unreactive) | ++ (Excellent) | Efficiently cleaves the S-S bond to form two thiols after workup. |

Table 1: Comparative reactivity of NaBH₄ and NaBHEt₃ towards common organic functional groups.

Key Advantages in Application

Reduction of Challenging Carbonyls

While NaBH₄ is sufficient for simple ketones, sterically hindered substrates can be sluggish or unreactive. The immense reactivity of sodium triethylborohydride often overcomes this steric barrier, providing a reliable method for reducing even the most congested ketones.

Reductive Cleavage of Ethers and Esters

A standout feature of sodium triethylborohydride is its ability to perform reductive cleavage reactions that are impossible with NaBH₄. It is particularly effective for the dealkylation of methyl ethers and the cleavage of esters, proceeding via a nucleophilic Sₙ2 attack on the alkyl group. This makes it an invaluable tool for deprotection strategies in complex molecule synthesis.

Epoxide Ring-Opening

The inertness of NaBH₄ towards epoxides allows for the selective reduction of a ketone in the presence of an epoxide.[6] Conversely, NaBHEt₃ is an excellent reagent for the regioselective ring-opening of epoxides, consistently attacking the least sterically hindered carbon to yield the corresponding alcohol.[7] This provides a predictable and high-yielding route to substituted alcohols.

Experimental Protocols and Mechanistic Causality

The choice of reagent profoundly impacts the experimental design, particularly solvent selection and reaction workup.

Experimental Workflow: General Reduction

Protocol 1: Reduction of a Hindered Ketone (2-Adamantanone)

This protocol contrasts the conditions required for a sterically hindered ketone, highlighting the practical differences between the two reagents.

Method A: Using Sodium Borohydride

-

Rationale : NaBH₄ is stable in protic solvents, which also serve to protonate the intermediate alkoxide. Ethanol is a common and effective choice.

-

Setup : To a solution of 2-adamantanone (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add sodium borohydride (1.5 eq) portion-wise at room temperature.

-

Reaction : Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Quench & Workup : Slowly add 1 M HCl (aq) to quench excess NaBH₄ and neutralize the solution. Reduce the solvent volume in vacuo, then extract the aqueous layer with ethyl acetate (3x).

-

Isolation : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-adamantanol.

Method B: Using Sodium Triethylborohydride (Super-Hydride®)

-

Causality : NaBHEt₃ reacts violently with protic solvents. Anhydrous tetrahydrofuran (THF) is the required solvent. The reaction must be conducted under an inert atmosphere (N₂ or Ar) to prevent reaction with atmospheric moisture and oxygen.[8]

-

Setup : To a solution of 2-adamantanone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, cool the flask to 0 °C in an ice bath.

-

Reaction : Add sodium triethylborohydride (1.2 eq, 1.0 M solution in THF) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor by TLC.

-

Quench & Workup : Cautiously cool the reaction back to 0 °C and slowly add methanol to quench the excess hydride, followed by 3 M NaOH (aq) and 30% H₂O₂ (aq) to decompose the borane byproducts. Stir vigorously for 1 hour. Extract the mixture with diethyl ether (3x).

-

Isolation : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 2-adamantanol. The significantly shorter reaction time is a key advantage.

Conclusion: Selecting the Right Tool for the Job

Sodium triethylborohydride is not a universal replacement for sodium borohydride, but rather a powerful specialist tool. Its advantages are clear when faced with challenging reductions of sterically hindered ketones, less reactive functional groups like esters, or when unique transformations such as dealkylation or epoxide opening are desired.

The choice between these two reagents is a classic case of balancing reactivity with selectivity.

-

Sodium borohydride remains the reagent of choice for the selective and safe reduction of simple aldehydes and ketones, especially in multifunctional molecules where other groups must be preserved.[4][9] Its stability in protic solvents and ease of handling make it highly practical for routine transformations.[1]

-

Sodium triethylborohydride provides the raw power needed for difficult substrates and expands the synthetic chemist's toolkit to include a wider array of functional group interconversions. This enhanced capability, however, demands more stringent experimental conditions, including anhydrous solvents and inert atmosphere techniques.

Ultimately, a deep understanding of the inherent electronic and steric properties of each reagent empowers the research scientist to make an informed, strategic decision that optimizes the synthetic route for both efficiency and success.

References

-

Wikipedia. Sodium borohydride. [Link]

-

Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

-

YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

-

Quora. Why is sodium borohydride a weak reducing agent as compared to lithium aluminum hydride?. [Link]

-

The Organic Division. Reductive Amination - Common Conditions. [Link]

-

Ascensus Specialties. Sodium Borohydride Series: Beyond Organic Synthesis. [Link]

-

Pharmaffiliates. Mastering Reductive Amination with Sodium Triacetoxyborohydride. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

ResearchGate. Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds | Request PDF. [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

-

Chematek. Synhydrid vs Sodium Borohydride. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

DTIC. Super Hydrides. [Link]

-

Dalton Transactions (RSC Publishing). Sodium triethylborohydride as a catalyst for the dehydrogenative silylation of terminal alkynes with hydrosilanes. [Link]

-

ACS Publications. Sodium Triethylborohydride-Catalyzed Controlled Reduction of Unactivated Amides to Secondary or Tertiary Amines | The Journal of Organic Chemistry. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Data. Reduction and Oxidation :: Boron Hydrides. [Link]

-

ResearchGate. Sodium triethylborohydride as a catalyst for dehydrogenative silylation of terminal alkynes with hydrosilanes | Request PDF. [Link]

-

Fisher Scientific. Aluminium hydrides and borohydrides as reducing agents. [Link]

-

Chemistry Stack Exchange. Reduction of epoxide. [Link]

-

ChemRxiv. Hydroboration of Terminal Alkynes Catalysed by Sodium Triethylborohydride. [Link]

-

Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. [Link]

-

ACS Publications. Selective reductions. 32. Structural effects on the reduction of epoxides by lithium triethylborohydride. A kinetic study | The Journal of Organic Chemistry. [Link]

-

Wikipedia. Sodium triethylborohydride. [Link]

-

Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

Sources

- 1. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 水素化トリエチルホウ素ナトリウム 溶液 1.0 M in toluene | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sodium triethylborohydride - Wikipedia [en.wikipedia.org]

- 9. Ascensus [ascensusspecialties.com]

Comparative Guide: Efficacy of Borohydride Reducing Agents in Medicinal Chemistry

Executive Summary

In drug discovery, the precise manipulation of oxidation states is critical.[1] While Lithium Aluminum Hydride (

Part 1: Mechanistic Foundations & Reactivity Profiles[1]

The reactivity of a borohydride agent is dictated by two factors:

-

Electron Density on Boron: Substituents that withdraw electrons (CN, OAc) stabilize the B-H bond, making the hydride less nucleophilic.[1]

-

Counter-Cation Effects: Lewis acidic cations (

,

Comparative Reactivity Matrix

| Reagent | Active Species | Key Selectivity | Solvents | Primary Utility |

| Aldehydes/Ketones only | MeOH, EtOH | General reduction; 2-step reductive amination. | ||

| Imines > Aldehydes | MeOH (pH 3-5) | Classic reductive amination; toxic (HCN risk).[1] | ||

| Imines >>> Aldehydes | DCE, THF | Gold Standard for reductive amination; non-toxic.[1] | ||

| Esters, Lactones | THF, Et2O | Chemoselective ester reduction vs. carbamates.[1] | ||

| Chiral Ketones | Et2O, DCM | Chelation-controlled diastereoselective reduction.[1] |

Part 2: Deep Dive – Reductive Amination

The Battle: vs. (STAB)[1][2]

For decades,

Mechanistic Insight: The three acetoxy groups in STAB are electron-withdrawing, stabilizing the B-H bond significantly. STAB is too weak to reduce aldehydes/ketones in non-acidic media but strong enough to reduce the pre-formed iminium ion.[1] This kinetic window allows for "one-pot" mixing of aldehyde + amine + reductant without reducing the aldehyde to an alcohol side-product.

Visualization: Reagent Selection Logic

Caption: Decision tree for selecting the optimal borohydride agent based on functional group and stereochemical requirements.

Part 3: Experimental Data & Protocols

Experiment A: One-Pot Reductive Amination (STAB vs. )

Objective: Synthesis of N-benzyl-aniline from benzaldehyde and aniline. Data Source: Derived from Abdel-Magid et al. (J. Org.[1][2] Chem. 1996).[1]

| Parameter | ||

| Solvent | Methanol (MeOH) | 1,2-Dichloroethane (DCE) |

| pH Control | Required (Acetic acid to pH ~4) | Not usually required (AcOH catalytic) |

| Reaction Time | 18 - 24 Hours | 1 - 4 Hours |

| Side Product | Benzyl alcohol (~10-15%) | < 2% |

| Yield | 72% | 95% |

| Safety | Generates HCN gas | Benign acetate byproducts |

Protocol: High-Yield Reductive Amination with STAB

Note: This protocol minimizes dialkylation and hydrolysis.

-

Preparation: In a dry flask under

, dissolve the carbonyl compound (1.0 equiv) and amine (1.1 equiv) in 1,2-Dichloroethane (DCE).-

Expert Tip: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of

.[1]

-

-

Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 15-30 mins to establish the imine equilibrium.

-

Reduction: Add

(1.4 equiv) in one portion. The reaction may be slightly exothermic.[1] -

Monitoring: Stir at room temperature. Monitor by TLC/LCMS.[1] Most reactions complete in <3 hours.

-